N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(o-tolyl)oxalamide
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Description
“N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(o-tolyl)oxalamide” is a complex organic compound. It contains a dimethylamino phenyl group, a propyl group, and an o-tolyl group . These groups are common in organic chemistry and are found in a variety of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the amide bonds. The presence of the dimethylamino group could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the dimethylamino group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethylamino group could make the compound more basic .Scientific Research Applications
Supramolecular Assembly
The compound has been utilized in the study of helical supramolecular assemblies. Specifically, it was found that the carbonyl groups in the compound adopt an antiperiplanar conformation, allowing for the formation of a meso-helix through intramolecular hydrogen-bonding and soft interactions, which is significant in the context of molecular architecture and design (González-González et al., 2013).
Synthetic Methodologies
The compound's derivatives have been synthesized through novel synthetic approaches, significantly contributing to the field of organic synthesis. For instance, a one-pot synthetic method was developed for the synthesis of di- and mono-oxalamides, including derivatives of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(o-tolyl)oxalamide. This method is operationally simple and high yielding, providing a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Functionalization and Transformation
Studies have explored the functionalization and transformation of related structures to produce valuable chemical entities. For example, research has shown the regioselective olefination of substituted N,N-dimethylbenzylamines to transform into various compounds, including those related to N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(o-tolyl)oxalamide. These transformations are significant for developing new synthetic routes and chemical entities (Cai et al., 2007).
Hydrogen-Bonded Networks
The study of hydrogen-bonded supramolecular networks is another application. These networks have been studied extensively, showcasing the compound's relevance in understanding intermolecular interactions and forming extended supramolecular structures (Lee, 2010).
properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-7-4-5-9-18(15)22-20(25)19(24)21-14-6-8-16-10-12-17(13-11-16)23(2)3/h4-5,7,9-13H,6,8,14H2,1-3H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNPAYFCXKTKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(o-tolyl)oxalamide |
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